molecular formula C10H14BrNO B13296600 3-Bromo-4-(butan-2-yloxy)aniline

3-Bromo-4-(butan-2-yloxy)aniline

Cat. No.: B13296600
M. Wt: 244.13 g/mol
InChI Key: GAVKGMGYAREPCU-UHFFFAOYSA-N
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Description

3-Bromo-4-(butan-2-yloxy)aniline is an organic compound with the molecular formula C10H14BrNO It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 3-position and a butan-2-yloxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(butan-2-yloxy)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and bromination, and catalytic hydrogenation for the reduction step to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(butan-2-yloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the aniline ring.

    Reduction: Reduced forms of the compound, such as amines.

    Substitution: Substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-(butan-2-yloxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(butan-2-yloxy)aniline involves its interaction with specific molecular targets. The bromine atom and the butan-2-yloxy group can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Bromoaniline: Lacks the butan-2-yloxy group, making it less versatile in certain reactions.

    4-(Butan-2-yloxy)aniline:

    3-Chloro-4-(butan-2-yloxy)aniline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness

3-Bromo-4-(butan-2-yloxy)aniline is unique due to the presence of both the bromine atom and the butan-2-yloxy group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

3-bromo-4-butan-2-yloxyaniline

InChI

InChI=1S/C10H14BrNO/c1-3-7(2)13-10-5-4-8(12)6-9(10)11/h4-7H,3,12H2,1-2H3

InChI Key

GAVKGMGYAREPCU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)N)Br

Origin of Product

United States

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